molecular formula C8H14ClNO B2853178 (S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride CAS No. 1810074-74-8

(S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride

Cat. No.: B2853178
CAS No.: 1810074-74-8
M. Wt: 175.66
InChI Key: URFQDTRFLKESTD-FJXQXJEOSA-N
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Description

(S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H13NO·HCl It is a chiral amine derivative, where the (S)-configuration indicates the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylfuran-2-carboxylic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Conversion to Amine: The alcohol is then converted to an amine through a series of reactions, including the formation of an intermediate mesylate or tosylate, followed by nucleophilic substitution with ammonia or an amine source.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

    Formation of Hydrochloride Salt: Finally, the (S)-enantiomer is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Imines, oximes

    Reduction: Various amine derivatives

    Substitution: Alkylated or acylated amine products

Scientific Research Applications

(S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride
  • 1-(Furan-2-yl)propan-1-amine hydrochloride
  • 1-(5-Methylfuran-2-yl)butan-1-amine hydrochloride

Uniqueness

(S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, interaction with biological targets, and overall efficacy in various applications compared to its ®-enantiomer or other structurally similar compounds.

Properties

IUPAC Name

(1S)-1-(5-methylfuran-2-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-3-7(9)8-5-4-6(2)10-8;/h4-5,7H,3,9H2,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFQDTRFLKESTD-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(O1)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(O1)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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